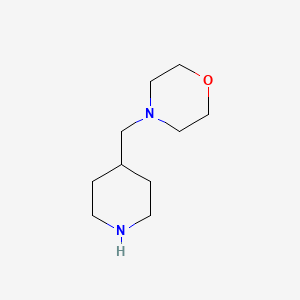

4-(Piperidin-4-ylmethyl)morpholine

Übersicht

Beschreibung

“4-(Piperidin-4-ylmethyl)morpholine” is a compound with the molecular formula C10H20N2O . It is a small molecule that has been mentioned in the context of restoring E-cadherin expression and reducing invasion in colorectal carcinoma cells .

Synthesis Analysis

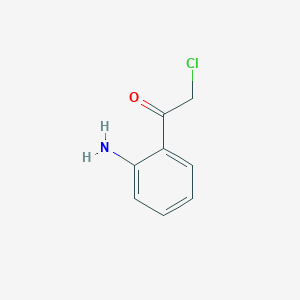

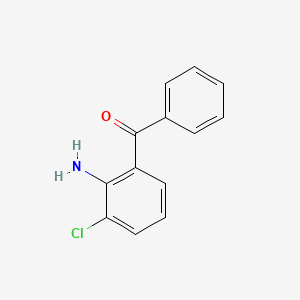

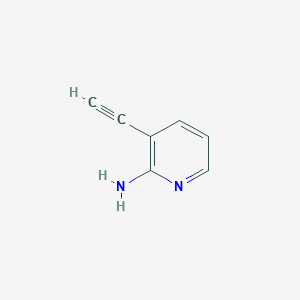

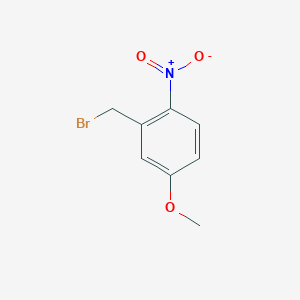

The synthesis of piperidine derivatives, such as “4-(Piperidin-4-ylmethyl)morpholine”, has been a topic of interest in recent scientific literature . One method involves the removal of the metalation group, dehydroxylation, and pyridine reduction . Another synthesis was carried out via a pre-target piperoilchloride, where the piperine was initially hydrolyzed using KOH ethanolate for 24 hours, added SOCl 2 and then mixed with morpholine at 0-5° C .Molecular Structure Analysis

The molecular structure of “4-(Piperidin-4-ylmethyl)morpholine” can be represented by the InChI string: InChI=1S/C10H20N2O/c1-3-11-4-2-10(1)9-12-5-7-13-8-6-12/h10-11H,1-9H2 . The compound has a molecular weight of 184.28 g/mol .Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis

The compound “4-(Piperidin-4-ylmethyl)morpholine” has a molecular weight of 184.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 184.157563266 g/mol . The topological polar surface area is 24.5 Ų .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Industry

Piperidines, including 4-(Piperidin-4-ylmethyl)morpholine, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . They are often used as building blocks in the synthesis of various drugs .

Synthesis of Piperidine Derivatives

4-(Piperidin-4-ylmethyl)morpholine can be used in the synthesis of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biological Evaluation of Potential Drugs

Piperidine-containing compounds, such as 4-(Piperidin-4-ylmethyl)morpholine, are often used in the discovery and biological evaluation of potential drugs . They are used to study the biological activity and pharmacological properties of these potential drugs .

Multicomponent Reactions

4-(Piperidin-4-ylmethyl)morpholine can be used in multicomponent reactions . These are reactions where three or more reactants combine to form a product .

Amination Reactions

4-(Piperidin-4-ylmethyl)morpholine can be used in amination reactions . These are reactions where an amine group is introduced into a molecule .

Annulation Reactions

4-(Piperidin-4-ylmethyl)morpholine can be used in annulation reactions . These are reactions that result in the formation of a new ring in a molecule .

Wirkmechanismus

Target of Action

It is structurally similar to amorolfine , a morpholine antifungal drug that inhibits fungal enzymes D14 reductase and D7-D8 isomerase . These enzymes play a crucial role in the synthesis of sterols, essential components of fungal cell membranes .

Mode of Action

For instance, Amorolfine inhibits the fungal enzymes D14 reductase and D7-D8 isomerase . This inhibition disrupts the fungal sterol synthesis pathways, leading to a depletion of ergosterol and accumulation of ignosterol in the fungal cytoplasmic cell membranes .

Biochemical Pathways

Based on its similarity to amorolfine, it may affect the sterol synthesis pathways in fungi . The inhibition of D14 reductase and D7-D8 isomerase enzymes disrupts the production of ergosterol, a vital component of fungal cell membranes .

Result of Action

Based on the action of similar compounds, it could potentially lead to disruption of fungal cell membrane integrity due to the depletion of ergosterol and accumulation of ignosterol .

Safety and Hazards

The safety information for “4-(Piperidin-4-ylmethyl)morpholine” indicates that it is classified with the signal word “Danger” and has hazard statements H302-H315-H318-H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Eigenschaften

IUPAC Name |

4-(piperidin-4-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-3-11-4-2-10(1)9-12-5-7-13-8-6-12/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZJKGVJDMAGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510232 | |

| Record name | 4-[(Piperidin-4-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidin-4-ylmethyl)morpholine | |

CAS RN |

81310-62-5 | |

| Record name | 4-[(Piperidin-4-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(piperidin-4-ylmethyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1281378.png)

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1281383.png)

![6-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1281390.png)

![[Tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate](/img/structure/B1281393.png)